(Z)-Henicos-9-en-11-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

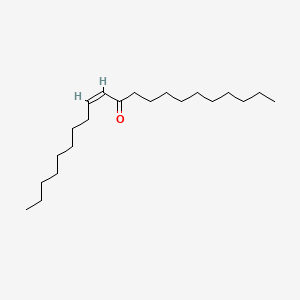

(Z)-Henicos-9-en-11-one: is an organic compound characterized by a long carbon chain with a double bond and a ketone functional group. It is a member of the alkenes and ketones family, and its structure is denoted by the presence of a double bond in the Z-configuration, which means the higher priority substituents on each carbon of the double bond are on the same side.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Henicos-9-en-11-one typically involves the use of alkenylation and oxidation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the formation of the double bond and the ketone group under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (Z)-Henicos-9-en-11-one can undergo oxidation reactions where the ketone group is further oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The double bond in this compound can participate in electrophilic addition reactions, where halogens or hydrogen halides add across the double bond.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Halogens (Cl2, Br2) in the presence of light or hydrogen halides (HCl, HBr) in an inert solvent.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Halogenated alkanes.

Scientific Research Applications

Chemistry: (Z)-Henicos-9-en-11-one is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: In biological research, this compound is studied for its potential role in pheromone signaling and its effects on insect behavior.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism of action of (Z)-Henicos-9-en-11-one involves its interaction with specific molecular targets, such as enzymes or receptors. The double bond and ketone group allow it to participate in various biochemical pathways, influencing cellular processes. For example, in pheromone signaling, it binds to olfactory receptors, triggering a cascade of events that result in behavioral changes in insects.

Comparison with Similar Compounds

(E)-Henicos-9-en-11-one: The E-isomer of the compound, where the higher priority substituents are on opposite sides of the double bond.

Henicosane: A saturated hydrocarbon with no double bonds or functional groups.

Henicosanol: An alcohol derivative with a hydroxyl group instead of a ketone.

Uniqueness: (Z)-Henicos-9-en-11-one is unique due to its specific Z-configuration, which imparts distinct chemical and physical properties compared to its E-isomer. This configuration affects its reactivity and interaction with biological systems, making it valuable in specific applications such as pheromone research and fragrance production.

Biological Activity

(Z)-Henicos-9-en-11-one, also known as a long-chain unsaturated ketone, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its long carbon chain and a ketone functional group. Its molecular formula is C21H40O, with a molecular weight of 316.54 g/mol. The structural formula can be represented as follows:

The compound's unique double bond configuration at the 9th position contributes to its biological properties, making it a subject of interest in both ecological and pharmacological studies.

Synthesis and Derivatives

The synthesis of this compound typically involves the use of fatty acid derivatives and specific catalytic processes. Various synthetic routes have been explored to enhance yield and purity, including the use of transition metal catalysts in olefin metathesis reactions. For example, a study demonstrated an efficient synthesis using a modified procedure that yielded high purity products suitable for biological assays .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, which are often resistant to conventional antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Insecticidal Effects

In addition to its antimicrobial properties, this compound has been investigated for its insecticidal effects. It was found to act as a semiochemical, influencing insect behavior and potentially serving as a natural pesticide. The compound's ability to disrupt pheromone signaling pathways in insects suggests its utility in pest management strategies .

Phytotoxic Activity

There is also evidence supporting the phytotoxic effects of this compound on certain plant species. Studies have shown that the compound can inhibit seed germination and root elongation in sensitive plants, indicating its potential application as a herbicide .

Case Studies

- Antimicrobial Efficacy : A laboratory study tested this compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics. The results underscored the compound's potential as an alternative antimicrobial agent in clinical settings .

- Insect Behavior Modification : In field trials, this compound was applied to crops infested with aphids. The treatment resulted in a significant reduction in aphid populations, demonstrating its effectiveness as an eco-friendly pest control agent .

- Phytotoxicity Assessment : A controlled experiment evaluated the impact of varying concentrations of this compound on the germination rates of common weeds. Results indicated that higher concentrations effectively inhibited germination, suggesting potential for agricultural applications .

Comparative Biological Activity Table

Properties

CAS No. |

94006-01-6 |

|---|---|

Molecular Formula |

C21H40O |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

(Z)-henicos-9-en-11-one |

InChI |

InChI=1S/C21H40O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20H2,1-2H3/b19-17- |

InChI Key |

KIIMLDAHZVVLHQ-ZPHPHTNESA-N |

Isomeric SMILES |

CCCCCCCCCCC(=O)/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCC(=O)C=CCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.